4-{[(3-Phenyl-1H-indol-1-yl)imino]methyl}aniline
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Overview
Description
4-{[(3-Phenyl-1H-indol-1-yl)imino]methyl}aniline is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine . The compound features an indole ring system, which is a significant heterocyclic structure found in many natural products and synthetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the cyclization of ortho-substituted anilines with appropriate reagents .
Industrial Production Methods
Industrial production of indole derivatives often employs scalable methods such as the use of continuous flow reactors and catalytic processes to ensure high yields and purity. These methods are designed to be cost-effective and environmentally friendly, utilizing green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
4-{[(3-Phenyl-1H-indol-1-yl)imino]methyl}aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce various indoline derivatives .
Scientific Research Applications
4-{[(3-Phenyl-1H-indol-1-yl)imino]methyl}aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[(3-Phenyl-1H-indol-1-yl)imino]methyl}aniline involves its interaction with various molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-indol-2-ylmethylidene)-4-methoxyaniline
- 3-(1H-Indol-3-yl)-1-phenyl-2-(triphenylphosphoranylidene)-1-propanone
- 4-(di(1H-indol-3-yl)Methyl)phenol
Uniqueness
4-{[(3-Phenyl-1H-indol-1-yl)imino]methyl}aniline is unique due to its specific structural features, such as the presence of both an indole ring and an aniline moiety. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
62308-68-3 |
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Molecular Formula |
C21H17N3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-[(3-phenylindol-1-yl)iminomethyl]aniline |
InChI |
InChI=1S/C21H17N3/c22-18-12-10-16(11-13-18)14-23-24-15-20(17-6-2-1-3-7-17)19-8-4-5-9-21(19)24/h1-15H,22H2 |
InChI Key |
OVGUQBYOEHXTPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=CC=CC=C32)N=CC4=CC=C(C=C4)N |
Origin of Product |
United States |
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